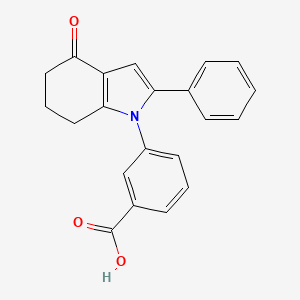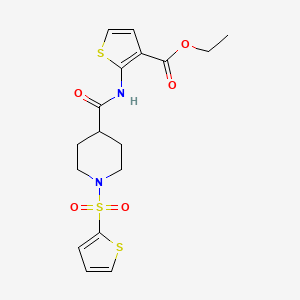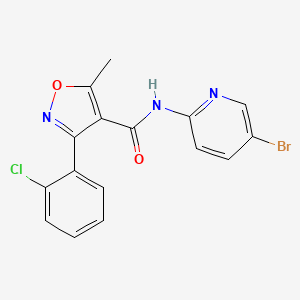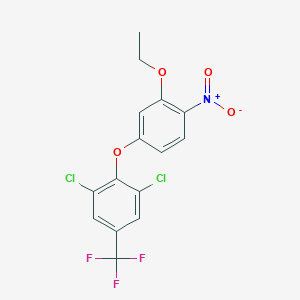![molecular formula C29H23N3O2 B2759460 (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 478017-36-6](/img/structure/B2759460.png)
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK, which is a crucial signaling molecule in B-cell malignancies.
作用機序
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is a potent and selective inhibitor of BTK, which is a crucial signaling molecule in B-cell malignancies. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor (BCR). This activation leads to downstream signaling pathways that promote cell survival, proliferation, and differentiation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways in preclinical studies. It has also been shown to induce apoptosis in B-cell malignancies and suppress tumor growth. This compound has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical studies.
実験室実験の利点と制限
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for BTK, favorable pharmacokinetic properties, and synergy with other agents. However, there are some limitations to its use in lab experiments, including potential off-target effects, limited clinical data, and the need for further optimization of dosing and scheduling.
将来の方向性
There are several future directions for the development and optimization of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in B-cell malignancies.
2. Combination studies with other agents, such as venetoclax and lenalidomide, to determine optimal dosing and scheduling.
3. Development of biomarkers to identify patients who are most likely to benefit from this compound.
4. Exploration of the potential use of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma.
5. Optimization of dosing and scheduling to minimize off-target effects and maximize therapeutic efficacy.
In conclusion, this compound is a promising small molecule inhibitor with potent and selective activity against BTK. It has shown promising results in preclinical studies and has several advantages for lab experiments. However, further clinical trials and optimization of dosing and scheduling are needed to fully evaluate its potential in the treatment of B-cell malignancies.
合成法
The synthesis of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-methoxyaniline and N-phenylaniline to form 3-methoxy-N-phenylaniline. This compound is then reacted with p-nitrobenzaldehyde to form the corresponding imine, which is reduced with sodium borohydride to produce 4-(N-phenylanilino)benzyl alcohol. This intermediate is then reacted with (Z)-2-cyano-3-(4-hydroxyphenyl)acrylic acid to form this compound. The final product is obtained after purification through column chromatography.
科学的研究の応用
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in preclinical studies, including inhibition of BTK signaling, induction of apoptosis, and suppression of tumor growth. This compound has also demonstrated synergy with other agents, such as venetoclax and lenalidomide, in preclinical studies.
特性
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2/c1-34-28-14-8-9-24(20-28)31-29(33)23(21-30)19-22-15-17-27(18-16-22)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3,(H,31,33)/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWIHRHKZJSQY-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759384.png)





![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2759399.png)
